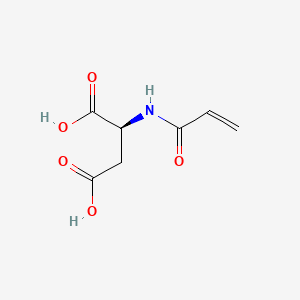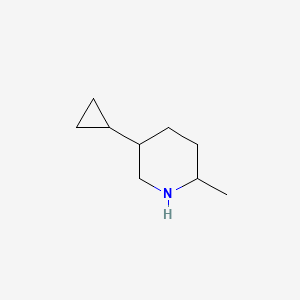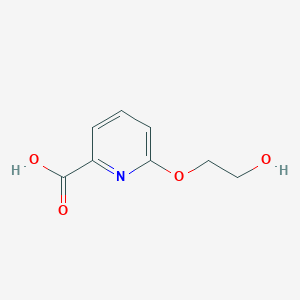![molecular formula C6H10O3S B12315090 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione](/img/structure/B12315090.png)
1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-5lambda6-thiaspiro[25]octane-5,5-dione is a chemical compound with the molecular formula C6H10O3S It is characterized by a spirocyclic structure, which includes an oxygen and sulfur atom within the ring system
Preparation Methods
The synthesis of 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the cyclization of a suitable diol with a sulfur-containing reagent. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to achieve the desired product. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Chemical Reactions Analysis
1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur species.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxygen or sulfur atoms in the ring system. Common reagents for these reactions include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition or activation of enzymatic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 1-Oxa-5lambda6-thiaspiro[2.5]octane-5,5-dione include other spirocyclic compounds with oxygen and sulfur atoms in their ring systems. Examples include:
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester
- 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
These compounds share structural similarities but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific ring structure and the presence of both oxygen and sulfur atoms, which confer distinct chemical properties.
Properties
Molecular Formula |
C6H10O3S |
|---|---|
Molecular Weight |
162.21 g/mol |
IUPAC Name |
1-oxa-7λ6-thiaspiro[2.5]octane 7,7-dioxide |
InChI |
InChI=1S/C6H10O3S/c7-10(8)3-1-2-6(5-10)4-9-6/h1-5H2 |
InChI Key |
DCOKRUCYQCJZDL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CO2)CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[Methyl(phenyl)amino]pyridine-3-carbonitrile](/img/structure/B12315016.png)
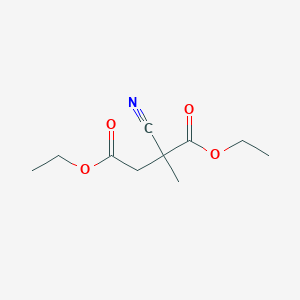

![[4-Acetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12315040.png)
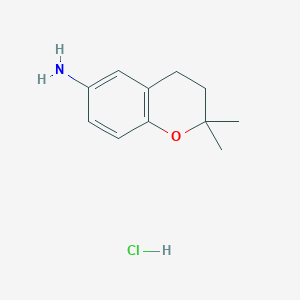
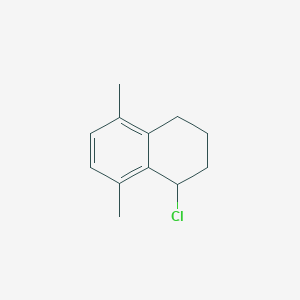
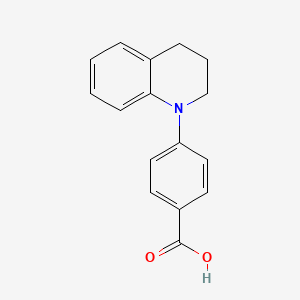
![Cis-tert-butyl (3aR,8bR)-4-oxo-1,3,3a,8b-tetrahydroindeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B12315060.png)

![tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate](/img/structure/B12315079.png)
